molecular formula C10H15NS B101814 2-tert-butylsulfanyl-3-methylpyridine CAS No. 18833-87-9

2-tert-butylsulfanyl-3-methylpyridine

Cat. No.: B101814
CAS No.: 18833-87-9
M. Wt: 181.3 g/mol
InChI Key: CPVCTMVHEUAOFT-UHFFFAOYSA-N
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Description

2-tert-butylsulfanyl-3-methylpyridine is an organic compound with the molecular formula C10H15NS It is a derivative of 3-picoline, where a tert-butylthio group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylsulfanyl-3-methylpyridine typically involves the introduction of a tert-butylthio group to the 3-picoline molecule. One common method is the reaction of 3-picoline with tert-butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-tert-butylsulfanyl-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tert-butylthio group to a thiol or other reduced forms.

    Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-tert-butylsulfanyl-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-tert-butylsulfanyl-3-methylpyridine depends on its specific interactions with molecular targets. The tert-butylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-Picoline: The parent compound without the tert-butylthio group.

    2-Picoline: A positional isomer with the methyl group at the second position.

    4-Picoline: A positional isomer with the methyl group at the fourth position.

Uniqueness

2-tert-butylsulfanyl-3-methylpyridine is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity. This modification can enhance the compound’s stability, solubility, and potential biological activity compared to its parent compound and other isomers.

Properties

CAS No.

18833-87-9

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

IUPAC Name

2-tert-butylsulfanyl-3-methylpyridine

InChI

InChI=1S/C10H15NS/c1-8-6-5-7-11-9(8)12-10(2,3)4/h5-7H,1-4H3

InChI Key

CPVCTMVHEUAOFT-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)SC(C)(C)C

Canonical SMILES

CC1=C(N=CC=C1)SC(C)(C)C

Origin of Product

United States

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